1-(4-Ethoxyphenyl)-3-(4-{4-[(4-fluorophenyl)carbonyl]phenyl}piperazin-1-yl)pyrrolidine-2,5-dione
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Overview
Description
1-(4-ETHOXYPHENYL)-3-{4-[4-(4-FLUOROBENZOYL)PHENYL]PIPERAZINO}DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrole-2,5-dione core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ETHOXYPHENYL)-3-{4-[4-(4-FLUOROBENZOYL)PHENYL]PIPERAZINO}DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrrole-2,5-dione core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the ethoxyphenyl group: This step involves the use of ethoxybenzene derivatives, which can be introduced via electrophilic aromatic substitution reactions.
Attachment of the fluorobenzoyl group: This step typically involves the use of fluorobenzoyl chloride in the presence of a base to facilitate the acylation reaction.
Formation of the piperazine ring: This can be achieved through the reaction of appropriate diamines with the pyrrole-2,5-dione core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
1-(4-ETHOXYPHENYL)-3-{4-[4-(4-FLUOROBENZOYL)PHENYL]PIPERAZINO}DIHYDRO-1H-PYRROLE-2,5-DIONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used as a probe to study biological processes or as a lead compound for drug discovery.
Medicine: The compound may have potential therapeutic applications, particularly in the treatment of diseases where its unique structure can interact with specific biological targets.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-ETHOXYPHENYL)-3-{4-[4-(4-FLUOROBENZOYL)PHENYL]PIPERAZINO}DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high specificity, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-ETHOXYPHENYL)-3-{4-[4-(4-METHYLBENZOYL)PHENYL]PIPERAZINO}DIHYDRO-1H-PYRROLE-2,5-DIONE
- 1-(4-ETHOXYPHENYL)-3-{4-[4-(4-CHLOROBENZOYL)PHENYL]PIPERAZINO}DIHYDRO-1H-PYRROLE-2,5-DIONE
Uniqueness
1-(4-ETHOXYPHENYL)-3-{4-[4-(4-FLUOROBENZOYL)PHENYL]PIPERAZINO}DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to the presence of the fluorobenzoyl group, which can significantly influence its chemical and biological properties. This fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C29H28FN3O4 |
---|---|
Molecular Weight |
501.5 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-3-[4-[4-(4-fluorobenzoyl)phenyl]piperazin-1-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C29H28FN3O4/c1-2-37-25-13-11-24(12-14-25)33-27(34)19-26(29(33)36)32-17-15-31(16-18-32)23-9-5-21(6-10-23)28(35)20-3-7-22(30)8-4-20/h3-14,26H,2,15-19H2,1H3 |
InChI Key |
ZORDMEKEADGIFD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=C(C=C4)C(=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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